

# **Exploring the antineoplastic activity of Denifanstat**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | Denifanstat |           |  |  |
| Cat. No.:            | B611513     | Get Quote |  |  |

An In-Depth Technical Guide to the Antineoplastic Activity of **Denifanstat** (TVB-2640)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: **Denifanstat** (also known as TVB-2640) is a first-in-class, orally bioavailable small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway.[1][2] Many cancer types exhibit upregulated FASN expression, which is correlated with poor prognosis and plays a crucial role in tumor cell proliferation, survival, and drug resistance.[2][3] **Denifanstat** acts by selectively and reversibly inhibiting the ketoacylreductase (KR) enzymatic domain of FASN, thereby blocking the synthesis of palmitate.[3][4] This disruption of lipid metabolism leads to cancer cell apoptosis and inhibition of tumor growth. Preclinical studies have demonstrated its activity in various cancer models, including breast, colorectal, and lung cancer.[5][6][7] Clinically, **Denifanstat** has shown a favorable safety profile and significant efficacy signals, most notably in a Phase II trial for recurrent high-grade astrocytoma when combined with bevacizumab.[3][4] This guide provides a comprehensive overview of the mechanism, preclinical and clinical data, and key experimental methodologies related to the antineoplastic activity of **Denifanstat**.

# Introduction

Cancer cells undergo significant metabolic reprogramming to support their rapid growth and proliferation. One of the key metabolic alterations is the increased reliance on de novo synthesis of fatty acids, a process catalyzed by the multifunctional enzyme Fatty Acid Synthase (FASN).[2] While FASN expression is generally low in most normal adult tissues, it is



significantly upregulated in a wide range of solid and hematopoietic tumors, including glioblastoma, breast, prostate, and non-small cell lung cancer (NSCLC).[3][4] This overexpression makes FASN a compelling therapeutic target in oncology.

**Denifanstat** (TVB-2640) is a potent and selective FASN inhibitor that has been validated in multiple tumor cell lines and murine models.[3][4] By targeting a fundamental metabolic dependency of cancer cells, **Denifanstat** represents a promising therapeutic strategy being investigated as both a monotherapy and in combination with other anticancer agents across various tumor types.[8]

# **Mechanism of Antineoplastic Action**

The antineoplastic activity of **Denifanstat** is a direct consequence of its inhibition of FASN. FASN catalyzes the synthesis of the 16-carbon saturated fatty acid, palmitate, from acetyl-CoA and malonyl-CoA, using NADPH as a reducing equivalent.[2] In cancer cells, this endogenously produced palmitate is essential for numerous functions:

- Membrane Synthesis: Provides the building blocks for phospholipids required for the membranes of rapidly dividing cells.
- Protein Modification: Palmitoylation (the attachment of fatty acids to proteins) is critical for the membrane localization and function of key oncogenic signaling proteins, such as KRAS.
- Energy Storage and Signaling: Serves as a source of energy and a precursor for more complex signaling lipids.

**Denifanstat** binds to and inhibits the ketoacylreductase (KR) domain of FASN, preventing a crucial reduction step in the fatty acid elongation cycle.[3] This blockade of FASN activity leads to a depletion of downstream lipid products and an accumulation of the substrate malonyl-CoA. The consequences for the cancer cell are pleiotropic and include:

- Inhibition of Cell Proliferation and Cell Cycle Arrest.
- Induction of Apoptosis: The disruption of lipid homeostasis and accumulation of toxic precursors triggers programmed cell death.[2]



 Reduction in Oncogenic Signaling: Impaired palmitoylation can disrupt critical signaling pathways, such as PI3K/AKT and MAPK/ERK.[5][10]



Click to download full resolution via product page



# **Preclinical Antineoplastic Activity**

**Denifanstat** and its closely related analogs have demonstrated significant antitumor activity across a range of preclinical cancer models. This activity has been observed both in vitro against cancer cell lines and in vivo in xenograft and patient-derived xenograft (PDX) models.

- In VitroStudies: In TNBC brain metastasis cell lines, treatment with 1 μM Denifanstat significantly reduced spheroid outgrowth and cell invasion.[7] Analogs like TVB-3166 have been shown to inhibit soft agar colony growth in prostate (22Rv1) and lung (CALU6) cancer cell lines at a concentration of 0.1 μM.[6]
- In VivoStudies: In CRC PDX models, the FASN inhibitor TVB-3664 resulted in significant tumor volume reduction in approximately 30% of the models tested.[5] The combination of FASN inhibitors with taxanes has also shown enhanced anti-tumor efficacy in various xenograft models.[6]



| Cancer<br>Type                                                                       | Model                             | Compound | Concentrati<br>on / Dose | Key Finding                                                           | Citation |
|--------------------------------------------------------------------------------------|-----------------------------------|----------|--------------------------|-----------------------------------------------------------------------|----------|
| KRAS-Mutant<br>NSCLC                                                                 | Cell Lines                        | TVB-2640 | < 0.05 μM                | IC50 for<br>FASN<br>inhibition.                                       | [9]      |
| Multiple<br>Cancers                                                                  | Cellular<br>Assay                 | TVB-2640 | ~50 nM                   | Cellular EC50 for inhibiting de novo lipogenesis.                     | [1]      |
| TNBC Brain<br>Metastasis                                                             | Spheroid /<br>Invasion<br>Assays  | TVB-2640 | 1 μΜ                     | Significantly reduced spheroid outgrowth and cell invasion.           | [7]      |
| Prostate &<br>NSCLC                                                                  | Soft Agar<br>Colony Assay         | TVB-3166 | 0.1 μΜ                   | Reduced colony number and size; enhanced effect with paclitaxel.      | [6]      |
| Colorectal<br>Cancer                                                                 | Patient-<br>Derived<br>Xenografts | TVB-3664 | 3 mg/kg (oral,<br>daily) | Significant<br>tumor growth<br>inhibition in<br>responsive<br>models. | [5][11]  |
| Table 1: Summary of Preclinical Antineoplasti c Activity of Denifanstat and Analogs. |                                   |          |                          |                                                                       |          |



# **Clinical Antineoplastic Activity**

**Denifanstat** has been evaluated in multiple clinical trials for solid tumors, with the most comprehensive data reported from a study in patients with recurrent glioblastoma.[2][3]

Phase II Study in Recurrent High-Grade Astrocytoma: A prospective, single-center, open-label Phase II study evaluated the safety and efficacy of **Denifanstat** (100 mg/m² oral daily) in combination with bevacizumab (10 mg/kg IV) in 25 patients with first-relapse high-grade astrocytoma.[3][12] The combination was found to be well-tolerated, with most adverse events being Grade 1 or 2.[3][4] The study met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival at 6 months (PFS6) compared to a historical control of bevacizumab monotherapy.[3][4][12]

| Efficacy Endpoint                            | Result |  |
|----------------------------------------------|--------|--|
| Overall Response Rate (ORR)                  | 56%    |  |
| - Complete Response (CR)                     | 17%    |  |
| - Partial Response (PR)                      | 39%    |  |
| Progression-Free Survival at 6 Months (PFS6) | 31.4%  |  |
| Overall Survival at 6 Months (OS6)           | 68%    |  |
| Table 2: Efficacy of Denifanstat plus        |        |  |

Bevacizumab in Recurrent High-Grade
Astrocytoma (Phase II).[3][4][12]

Other Clinical Investigations: **Denifanstat** has also been studied in a Phase I trial in patients with advanced solid tumors, where it demonstrated clinical activity.[8] Furthermore, it has been investigated in patients with KRAS-mutant NSCLC and breast cancer, with preliminary data suggesting prolonged disease control when combined with chemotherapy.[3][8][9]

# Key Experimental Protocols Protocol: Murine Xenograft Model for Efficacy Evaluation

### Foundational & Exploratory





This protocol provides a representative methodology for assessing the in vivo efficacy of **Denifanstat** in a patient-derived xenograft (PDX) model, based on published studies.[5][10]

- Animal Model: Immunocompromised mice (e.g., NSG or nude mice) are used to prevent rejection of human tumor tissue.
- Tumor Implantation:
  - Human cancer cells (e.g., 1.2 x 10<sup>6</sup> HCT116 cells) or PDX tumor fragments are suspended in a suitable medium (e.g., PBS or Matrigel).[10]
  - The suspension is injected subcutaneously into the flank of each mouse.
- Tumor Growth and Randomization:
  - Tumors are allowed to grow to a palpable size (e.g., 40-100 mm<sup>3</sup>).
  - Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).
  - Once tumors reach the target size, mice are randomized into treatment and control groups (e.g., n=8-10 per group).
- Drug Formulation and Administration:
  - Denifanstat (or an analog like TVB-3664) is formulated for oral administration (e.g., in 30% PEG400 in water).
  - The drug is administered daily via oral gavage at a specified dose (e.g., 3 mg/kg).[11] The
    control group receives the vehicle solution.
- Monitoring and Endpoints:
  - Animal body weight and tumor volume are monitored throughout the study.
  - The primary endpoint is typically tumor growth inhibition.

# Foundational & Exploratory





 At the end of the study (due to tumor size limits or a pre-defined duration), animals are euthanized.

#### • Tissue Analysis:

 Tumors are excised, weighed, and processed for further analysis (e.g., Western blot for pathway markers, metabolomics, or immunohistochemistry).[5][13]





Click to download full resolution via product page



# **Protocol: 3D Spheroid Outgrowth Assay**

This protocol is representative of methods used to assess the impact of **Denifanstat** on cell invasion and motility in vitro.[7]

- Cell Culture: TNBC or other relevant cancer cells are cultured under standard conditions.
- Spheroid Formation: Cells are seeded into ultra-low attachment plates to promote the formation of 3D spheroids over 2-3 days.
- Matrigel Embedding: Individual spheroids are transferred into a bed of Matrigel (or similar basement membrane extract) in a multi-well plate.
- Treatment: Once the Matrigel has solidified, media containing either DMSO (vehicle control) or **Denifanstat** (e.g.,  $1 \mu M$ ) is added to the wells.
- Imaging and Analysis:
  - The outgrowth of cells from the central spheroid into the surrounding matrix is imaged at regular intervals (e.g., every 24 hours for several days) using a microscope.
  - The area of outgrowth is quantified using image analysis software (e.g., ImageJ).
- Interpretation: A reduction in the area of outgrowth in the **Denifanstat**-treated wells compared to the control indicates an inhibition of cell motility and invasion.

# Conclusion

**Denifanstat** presents a targeted therapeutic approach that exploits the metabolic reprogramming inherent in many cancers. Its mechanism of inhibiting FASN directly targets the de novo lipogenesis pathway, leading to robust preclinical antitumor activity and promising clinical signals, particularly in difficult-to-treat cancers like recurrent glioblastoma. The favorable safety profile and oral bioavailability further enhance its clinical potential.[3][4] Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond, and on exploring rational combination strategies with other targeted therapies or chemotherapies to overcome resistance and improve patient outcomes.[8]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. sagimet.com [sagimet.com]
- 2. tvb-2640 My Cancer Genome [mycancergenome.org]
- 3. Phase II Investigation of TVB-2640 (Denifanstat) with Bevacizumab in Patients with First Relapse High-Grade Astrocytoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. FASN Inhibition and Taxane Treatment Combine to Enhance Anti-tumor Efficacy in Diverse Xenograft Tumor Models through Disruption of Tubulin Palmitoylation and Microtubule Organization and FASN Inhibition-Mediated Effects on Oncogenic Signaling and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting fatty acid synthase in preclinical models of TNBC brain metastases synergizes with SN-38 and impairs invasion PMC [pmc.ncbi.nlm.nih.gov]
- 8. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. sagimet.com [sagimet.com]
- 10. Enhanced De Novo Lipid Synthesis Mediated by FASN Induces Chemoresistance in Colorectal Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gccri.uthscsa.edu [gccri.uthscsa.edu]
- 13. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Exploring the antineoplastic activity of Denifanstat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611513#exploring-the-antineoplastic-activity-of-denifanstat]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com